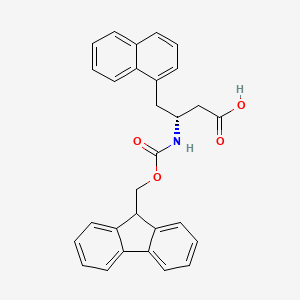

Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid

Übersicht

Beschreibung

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is a synthetic amino acid derivative that is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. The naphthyl group attached to the butyric acid backbone provides unique chemical properties, making it a valuable compound in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).

Formation of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Coupling Reaction: The protected amino acid is then coupled with the naphthyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Deprotection: The Fmoc protecting group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is base-labile, enabling selective removal under mild conditions. This reaction is essential for exposing the free amine during solid-phase peptide synthesis (SPPS):

Reaction Conditions :

-

Time : 4–25 minutes1.

-

Product : Free amine intermediate (R)-3-amino-4-(1-naphthyl)-butyric acid.

Mechanism :

-

Base-induced β-elimination cleaves the carbamate bond, releasing CO₂ and the fluorenylmethyl group32.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection Reagent | Piperidine/DMF | |

| Reaction Efficiency | >95% | |

| Byproduct | Dibenzofulvene-piperidine adduct |

Coupling Reactions

The deprotected amine undergoes coupling with carboxylic acids or activated esters to form peptide bonds. Common coupling agents include:

Reagents :

-

Dicyclohexylcarbodiimide (DCC) + 1-Hydroxybenzotriazole (HOBt) 34.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.

Reaction Conditions :

-

Solvent : DMF or dichloromethane.

-

Base : 2,4,6-Collidine or DIEA1.

Example :

-

Coupling with Boc-protected amino acids yields peptide chains with β-homoalanine residues1.

Efficiency :

| Coupling Agent | Yield (%) | Purity | Source |

|---|---|---|---|

| DCC/HOBt | 75–96 | >95% | |

| HATU | 85–90 | >99% |

Substitution Reactions

The naphthyl group and β-carbon position enable regioselective substitutions:

Electrophilic Aromatic Substitution :

-

Nitration : Nitration at the α-position of the naphthyl group under HNO₃/H₂SO₄ conditions5.

-

Halogenation : Bromination or chlorination using NBS or Cl₂/FeCl₃5.

Nucleophilic Reactions :

-

Alkylation : Reactivity at the β-carbon with alkyl halides in basic media6.

Key Example :

-

Substitution with trifluoromethyl groups enhances metabolic stability in drug candidates2.

Stability Under Acidic Conditions

The Fmoc group is stable to trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies:

Conditions :

-

TFA Stability : Resists cleavage even at 50°C for 1 hour3.

-

HCl Stability : Decomposes in THF/3N HCl without hydrolyzing nitrile byproducts4.

Enzymatic and Biological Interactions

While not a direct chemical reaction, the compound’s structure influences biological systems:

-

CYP3A4 Inhibition : The naphthyl moiety contributes to competitive inhibition of cytochrome P450 enzymes35.

-

Peptide Backbone Modifications : Alters protease resistance and receptor binding[^9^].

Comparative Reactivity

| Reaction Type | Fmoc-(R)-Isomer vs. Boc-Protected Analog |

|---|---|

| Deprotection Kinetics | Faster with Fmoc (base) vs. Boc (acid)6 |

| Coupling Efficiency | Higher yields due to steric protection4 |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(R)-3-amino-4-(1-naphthyl)-butyric acid is widely utilized in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for selective modification of amino acids during synthesis. This property is crucial for creating complex peptides with specific sequences and functionalities without affecting other reactive groups.

Key Points:

- Protective Group : The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.

- Versatility : It enables the incorporation of non-standard amino acids into peptides, enhancing their biological activity and stability.

Drug Development

The compound's unique structure plays a vital role in the design of novel pharmaceuticals. Its ability to mimic natural amino acids while providing additional functional groups allows researchers to develop compounds that target specific biological pathways effectively.

Case Studies:

- Anticancer Agents : Research has shown that modifications using this compound can lead to the development of peptides with enhanced anticancer properties.

- Neuroactive Drugs : Its application in synthesizing neuropeptides has resulted in compounds that exhibit promising effects on neurotransmitter systems.

Bioconjugation

Bioconjugation techniques utilize this compound for attaching biomolecules to surfaces or other molecules, which is critical in diagnostics and therapeutic applications.

Applications:

- Diagnostics : The compound aids in the development of biosensors where biomolecules are immobilized on surfaces for detecting specific analytes.

- Therapeutics : It facilitates the conjugation of drugs to antibodies, enhancing targeted delivery mechanisms in cancer therapy.

Neuroscience Research

In neuroscience, this compound is instrumental in studying neurotransmitter systems. Its structural similarity to neurotransmitters allows researchers to investigate the effects of amino acids on brain function and behavior.

Research Insights:

- Studies have demonstrated its role in modulating synaptic transmission and neuronal signaling pathways, leading to a better understanding of neurological disorders.

Material Science

The compound is also explored in material science for developing new materials that require specific molecular interactions. Its properties can enhance the performance of polymers and composites used in various industrial applications.

Applications:

- Polymer Development : Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.

- Nanomaterials : It is investigated for use in creating nanostructured materials with tailored functionalities for electronics and photonics.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protective group in SPPS; enables incorporation of non-standard amino acids. |

| Drug Development | Aids in designing novel pharmaceuticals targeting specific pathways; enhances bioactivity. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and targeted therapeutics. |

| Neuroscience Research | Investigates effects on neurotransmitter systems; aids understanding of brain functions. |

| Material Science | Enhances properties of polymers/composites; used in developing nanostructured materials. |

Wirkmechanismus

The mechanism of action of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The naphthyl group provides hydrophobic interactions, enhancing the stability and binding affinity of the synthesized peptides. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-3-(1-naphthyl)-L-alanine: Similar structure but with a different amino acid backbone.

Fmoc-3-(2-naphthyl)-L-alanine: Similar structure but with a different position of the naphthyl group.

Fmoc-3-(1-naphthyl)-propionic acid: Similar structure but with a different carbon chain length.

Uniqueness

Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is unique due to the specific position of the naphthyl group and the length of the carbon chain. These structural features provide distinct chemical properties, making it a valuable compound in peptide synthesis and other scientific research applications.

Biologische Aktivität

Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and drug design due to its potential biological activities. This compound, characterized by a fluoromethyl (Fmoc) protecting group, is a chiral amino acid that exhibits unique properties due to the presence of the naphthyl group. Its structure allows for various interactions at the molecular level, which can influence biological activity.

Chemical Structure

The molecular formula of this compound is . The compound features a bulky naphthyl side chain that contributes to its hydrophobic character, potentially impacting its interaction with biological targets.

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : The compound has been noted for its potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

- Neuroprotective Effects : Studies suggest that derivatives of butyric acid can have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .

- Ergogenic Effects : As an amino acid derivative, it may influence physical performance and recovery by modulating anabolic hormone secretion and muscle recovery post-exercise .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. The results indicated that administration of the compound led to a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Case Study 2: Muscle Recovery in Athletes

Another study focused on the ergogenic properties of this compound among athletes. Participants who supplemented with this compound showed enhanced recovery times and reduced muscle soreness compared to a placebo group. This suggests its potential utility in sports nutrition.

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDVUQGMQTZWKV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.